molecular formula C19H15BrN2OS B5918138 2-(benzylsulfanyl)-N-(5-bromopyridin-2-yl)benzamide

2-(benzylsulfanyl)-N-(5-bromopyridin-2-yl)benzamide

Cat. No.: B5918138
M. Wt: 399.3 g/mol
InChI Key: GQPYTLYSVYNPOI-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-(5-bromopyridin-2-yl)benzamide is an organic compound that features a benzylsulfanyl group attached to a benzamide backbone, with a bromopyridinyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-(5-bromopyridin-2-yl)benzamide typically involves the following steps:

    Formation of Benzylsulfanyl Intermediate: The initial step involves the synthesis of a benzylsulfanyl intermediate. This can be achieved by reacting benzyl chloride with thiourea to form benzylthiourea, followed by hydrolysis to yield benzyl mercaptan.

    Coupling with Benzamide: The benzyl mercaptan is then coupled with benzamide under basic conditions to form the benzylsulfanylbenzamide intermediate.

    Bromopyridinyl Substitution: The final step involves the introduction of the 5-bromopyridin-2-yl group. This can be achieved through a nucleophilic substitution reaction using 5-bromopyridin-2-amine and the benzylsulfanylbenzamide intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-(5-bromopyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromopyridinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(benzylsulfanyl)-N-(5-bromopyridin-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-(5-bromopyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. The bromopyridinyl group can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylsulfanyl)-N-(5-chloropyridin-2-yl)benzamide
  • 2-(benzylsulfanyl)-N-(5-fluoropyridin-2-yl)benzamide
  • 2-(benzylsulfanyl)-N-(5-iodopyridin-2-yl)benzamide

Uniqueness

2-(benzylsulfanyl)-N-(5-bromopyridin-2-yl)benzamide is unique due to the presence of the bromopyridinyl group, which can impart distinct electronic and steric properties compared to its chloro, fluoro, and iodo analogs. This can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

2-benzylsulfanyl-N-(5-bromopyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2OS/c20-15-10-11-18(21-12-15)22-19(23)16-8-4-5-9-17(16)24-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPYTLYSVYNPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=CC=C2C(=O)NC3=NC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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